N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline
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Overview
Description
N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline is an organic compound that belongs to the class of anilines It features a cyclopropyl group attached to an ethyl chain, which is further connected to a fluorinated and methoxylated aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline typically involves multiple steps, starting with the preparation of the cyclopropyl ethylamine precursor. This can be achieved through the cyclopropanation of ethylamine using reagents such as diazomethane or Simmons-Smith reagents . The resulting cyclopropyl ethylamine is then subjected to a nucleophilic aromatic substitution reaction with 2-fluoro-5-methoxy nitrobenzene under reducing conditions to yield the desired aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are chosen to ensure the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyclopropylethyl)-N-methylthiophene-2-carboxamide
- 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline is unique due to the presence of both a fluorine atom and a methoxy group on the aniline ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C12H16FNO/c1-8(9-3-4-9)14-12-7-10(15-2)5-6-11(12)13/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
FXKFZLYTQPSPIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=C(C=CC(=C2)OC)F |
Origin of Product |
United States |
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